AZOIC DIAZO COMPONENT 20
Overview
Description
AZOIC DIAZO COMPONENT 20 is an aromatic diazonium compound. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the diazonium group makes these compounds highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(benzoylamino)-2,5-diethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts is scaled up by maintaining strict temperature control and using continuous flow reactors to ensure the stability of the diazonium compound. The use of automated systems helps in minimizing the risks associated with the handling of these highly reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
AZOIC DIAZO COMPONENT 20 undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Major Products
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Dyes: Formed by coupling with phenols and aromatic amines.
Scientific Research Applications
AZOIC DIAZO COMPONENT 20 has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- involves the formation of a highly reactive diazonium ion. This ion can undergo various nucleophilic substitution reactions, where the diazonium group is replaced by other functional groups. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Benzenediazonium Chloride: A simpler diazonium salt used widely in organic synthesis.
Uniqueness
AZOIC DIAZO COMPONENT 20 is unique due to the presence of both benzoylamino and diethoxy substituents, which can influence its reactivity and the types of products formed in its reactions. The ethoxy groups can provide additional steric and electronic effects compared to methoxy groups, potentially leading to different reaction outcomes .
Properties
IUPAC Name |
4-benzamido-2,5-diethoxybenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBKNZQVUOHRQ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3O3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5486-84-0 (tetrachlorozincate(2-)[2:1]), 67000-46-8 (hexafluorophosphate(1-)) | |
Record name | Fast blue BB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065905 | |
Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15518-68-0 | |
Record name | 4-(Benzoylamino)-2,5-diethoxybenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15518-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fast blue BB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(phenylcarboxamido)-2,5-diethoxybenzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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